molecular formula C4H11N3 B13508371 3-(Aminomethyl)azetidin-3-amine

3-(Aminomethyl)azetidin-3-amine

Cat. No.: B13508371
M. Wt: 101.15 g/mol
InChI Key: PYPLCYWXYZFRSZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidin-3-amine is a bicyclic amine featuring a four-membered azetidine ring substituted with an aminomethyl group at the 3-position. For example, azetidin-3-amine (CAS 102065-86-1, C₃H₈N₂) shares the azetidine core but lacks the aminomethyl substituent . Derivatives like 3-(Boc-Aminomethyl)azetidine (CAS 91188-15-7, C₉H₁₈N₂O₂) highlight the impact of protective groups on stability and reactivity .

Properties

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

3-(aminomethyl)azetidin-3-amine

InChI

InChI=1S/C4H11N3/c5-1-4(6)2-7-3-4/h7H,1-3,5-6H2

InChI Key

PYPLCYWXYZFRSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CN)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: 3-bromoazetidines, often synthesized via ring-strain induced halogenation of azetidines.
  • Reaction Conditions: Typically, nucleophilic displacement is performed using secondary or primary amines in polar aprotic solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF). Reactions are generally heated under reflux conditions for 4–48 hours.
  • Outcome: Formation of 3-(Aminomethyl)azetidin-3-amine derivatives with good yields, often exceeding 70%.

Example:

  • Heating 3-bromoazetidine with excess amines in acetonitrile at elevated temperatures (around 80°C) overnight yields the aminoazetidine. Purification is achieved via silica gel chromatography.

Research Findings:

  • Nucleophilic substitution on 3-bromoazetidines has been demonstrated to be efficient, with yields up to 87%, and tolerates various nucleophiles, including aromatic amines and amino alcohols.
  • This method is advantageous for late-stage functionalization, especially in pharmaceutical contexts where unprotected functionalities are present.

Ring-Expansion and Cyclization Strategies

Alternative routes involve constructing the azetidine ring via cyclization of suitable precursors, often through intramolecular nucleophilic attack or metal-catalyzed cyclizations.

Intramolecular Aminolysis of Epoxy Amines

  • Methodology: La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines yields azetidines.
  • Conditions: Reflux in dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE), with reaction times around 2.5 hours.
  • Mechanism: The nucleophilic amine attacks the epoxide ring, leading to ring closure and formation of the azetidine.

Cyclization of α-Amino Ketones

  • Procedure: Acid-promoted or metal-catalyzed cyclizations of α-amino ketones, often via diazo intermediates, produce azetidin-3-ones, which can be further reduced or functionalized to aminoazetidines.
  • Limitations: Toxicity of diazo compounds and low yields in some cases.

Functionalization of 3-Haloazetidines

The synthesis of 3-functionalized azetidines, including 3-(aminomethyl) derivatives, often involves nucleophilic substitution of 3-haloazetidines with amines or related nucleophiles.

Nucleophilic Substitution with Amines

  • Conditions: Reactions are performed in solvents like ethanol, methanol, or acetonitrile at reflux temperatures, with reaction times ranging from 4 to 72 hours.
  • Yields: Typically high, often exceeding 80%, especially when using potassium carbonate or sodium bicarbonate as bases.

Use of Nucleophiles

  • Aromatic amines, amino alcohols, and other nucleophiles can displace halogens at the 3-position, leading to diverse derivatives, including This compound .

Synthesis via Multi-Step Routes

Complex routes involve multi-step sequences starting from simpler precursors:

  • Step 1: N-alkylation of secondary amines with bromoacetonitrile.
  • Step 2: Protection of alcohol groups as trityl ethers.
  • Step 3: Formation of benzylic chlorides followed by nucleophilic substitution to introduce amino groups.

Example:

  • N-alkylation of secondary amines with bromoacetonitrile, followed by cyclization and functional group transformations, yields aminoazetidines with high stereocontrol.

Catalytic and Modern Approaches

Recent advances include:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages References
Nucleophilic displacement of 3-bromoazetidines Primary/secondary amines Reflux in MeCN or THF Up to 87% Operational simplicity, broad scope ,,
Intramolecular aminolysis of epoxy amines Epoxy amines, La(OTf)₃ catalyst Reflux in CH₂Cl₂ or DCE 81% Regioselective, mild conditions
Cyclization of α-amino ketones Acid or metal catalysis Reflux, often with diazo intermediates Variable Versatile, chiral synthesis
Multi-step functionalization Bromoacetonitrile, protection groups Reflux, various bases High Structural diversity ,
Catalytic cyclizations Gold, lanthanide catalysts Mild, often room temperature High Stereoselective, scalable ,

Chemical Reactions Analysis

Functionalization Reactions

2.1. Reaction with Nucleophiles

Nucleophile Reaction Conditions Product Type Yield
MethanolReflux, 24–72 h3-MethoxyazetidineHigh
EthanolReflux, 24–72 h3-EthoxyazetidineHigh
PhenolsK₂CO₃, THF/AcCN, reflux3-AryloxyazetidineGood

2.2. Suzuki–Miyaura Cross-Coupling
Hybrid azetidine-pyrazole derivatives can undergo Suzuki–Miyaura cross-coupling with boronic acids to introduce aryl groups, expanding the structural diversity of azetidine compounds . While not directly applied to 3-(Aminomethyl)azetidin-3-amine , this reaction suggests potential for aryl functionalization.

2.3. Aza-Michael Addition
The reaction of azetidine ylidene acetates with heterocyclic amines (e.g., indazole) under DBU catalysis produces 3-substituted azetidines, as seen in the formation of 4m . This method enables the incorporation of aromatic nitrogen-containing substituents.

Structural and Mechanistic Insights

3.1. Spectroscopic Characterization
The ¹⁵N NMR chemical shifts of azetidine derivatives (e.g., δ −315.0 ppm for N-1 Boc-azetidine and δ −350.2 ppm for N-1′ azetidine) provide critical structural information . Similarly, ¹H-¹⁵N HMBC spectra confirm regioselectivity in aza-Michael adducts, such as the correlation between indazole N-1′ and azetidine methylene protons in 4m .

3.2. Reactivity of 3-Bromo-3-Methylazetidines
The reactivity of 3-bromo-3-methylazetidines toward nucleophiles is governed by the stability of the intermediate bicyclic aziridinium ion. For example, methanol attack at the more-substituted carbon yields 3-alkoxyazetidines . This mechanistic understanding is transferable to analogous compounds like This compound , where the 3-position is a reactive site for substitution.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. For example, it acts as a positive allosteric modulator of GABA A receptors, enhancing their response to the neurotransmitter GABA .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 3-(Aminomethyl)azetidin-3-amine with structurally related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications References
This compound* C₄H₉N₃ 99.14 3-aminomethyl N/A Hypothetical; potential coordination agent
1-Benzhydryl-3-methylazetidin-3-amine C₁₇H₂₀N₂ 252.36 1-benzhydryl, 3-methyl 133891-52-8 High molecular weight; lipophilic
1-Methylazetidin-3-amine C₄H₁₀N₂ 86.1 1-methyl 959957-92-7 Low molecular weight; simple substitution
3-(Boc-Aminomethyl)azetidine C₉H₁₈N₂O₂ 186.25 Boc-protected aminomethyl 91188-15-7 Enhanced stability; drug intermediate
Azetidin-3-amine dihydrochloride C₃H₁₀Cl₂N₂ 145.03 Free amine (dihydrochloride salt) 102065-86-1 Water-soluble salt form

*Hypothetical structure inferred from analogs.

Key Observations:
  • Conversely, methyl groups () maintain low molecular weight, favoring metabolic stability .
  • Protective Groups: Boc protection in 3-(Boc-Aminomethyl)azetidine () enhances stability during synthetic processes, making it a preferred intermediate in pharmaceutical synthesis .
  • Salt Forms : Azetidin-3-amine dihydrochloride () demonstrates improved water solubility, critical for biological applications .
Coordination Chemistry:

Cobalt complexes with azetidine-based ligands (e.g., [Co(N-(3-Aminopropyl)-1,3-propanediamine)Cl][ZnCl₄]) exhibit distinct stereochemical properties due to azetidine’s rigid ring structure . This suggests this compound could serve as a versatile ligand in catalysis or materials science.

Pharmaceutical Intermediates:

Derivatives like 3-(Boc-Aminomethyl)azetidine are critical intermediates in drug development, with predicted LogP values (iLOGP: 0.74) indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Market and Industrial Relevance

  • Suppliers like Combi-Blocks Inc. () and CymitQuimica () emphasize the demand for specialized azetidine amines in research and development .

Biological Activity

3-(Aminomethyl)azetidin-3-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Molecular Structure

  • Molecular Formula: C5H10N2
  • Molecular Weight: 114.15 g/mol
  • IUPAC Name: this compound

Chemical Structure Representation

PropertyValue
Molecular FormulaC5H10N2
Molecular Weight114.15 g/mol
IUPAC NameThis compound

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to participate in crucial biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of azetidine compounds have shown significant cytotoxic effects against various cancer cell lines, including colon cancer models. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. It has shown promising results in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells:
    • A study demonstrated that azetidine derivatives with aminomethyl substitutions displayed nanomolar cytotoxic activity against SW48 human colon cancer cells. The compounds induced significant tumor growth delay in xenograft models .
  • Enzyme Inhibition:
    • Research indicated that compounds related to this compound exhibited strong inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
  • Synthesis and Characterization:
    • Various synthetic routes have been developed for the preparation of this compound, emphasizing its versatility as a building block for more complex molecules with enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Aminomethyl)azetidin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves ring-opening reactions of azetidine precursors or reductive amination of ketone intermediates. For example, catalytic hydrogenation using palladium or platinum catalysts under controlled pressure (1–3 atm) can improve yield (85–92%) while minimizing side products. Reaction temperature (20–50°C) and solvent polarity (e.g., methanol vs. THF) significantly impact stereochemical outcomes and purity. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with key signals at δ 2.8–3.2 ppm (azetidine CH₂) and δ 1.6–1.9 ppm (aminomethyl protons). Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). For purity assessment, HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) is advised .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : The compound may cause skin/eye irritation and respiratory sensitization. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C under nitrogen to prevent oxidation. Spills should be neutralized with 5% acetic acid and absorbed with inert material. Refer to SDS guidelines for disposal (e.g., incineration) .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereocontrol. Computational modeling (DFT studies) predicts transition-state energetics to guide catalyst selection. For example, enantiomeric excess (ee) >90% is achievable using Ru-BINAP complexes in hydrogenation reactions. Post-synthetic chiral HPLC (Chiralpak IA column) validates enantiopurity .

Q. How should conflicting NMR data regarding the stereochemistry of this compound derivatives be resolved?

  • Methodological Answer : Combine 2D NMR techniques (COSY, NOESY) to assign spatial proximity of protons. For ambiguous cases, X-ray crystallography provides definitive stereochemical proof. Alternatively, compare experimental optical rotation with computational predictions (e.g., Gaussian 16) to resolve discrepancies. Cross-validation with VCD (Vibrational Circular Dichroism) spectroscopy is also effective .

Q. What experimental strategies assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS and quantify residual intact compound. For pH <3, degradation is rapid due to protonation of the amine group; buffering at pH 6–8 enhances stability. Include radical scavengers (e.g., BHT) to differentiate oxidative vs. hydrolytic pathways .

Q. How do researchers address contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, incubation time) and compound purity (HPLC >98%). Use isogenic cell models to control for genetic variability. Meta-analysis of published IC₅₀ values with standardized normalization (e.g., against housekeeping genes) reduces variability. Confirm target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays .

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